1,4-Difluoro-2-isocyanato-5-methoxybenzene
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Overview
Description
1,4-Difluoro-2-isocyanato-5-methoxybenzene is a chemical compound with the molecular formula C8H5F2NO2. It is characterized by the presence of two fluorine atoms, an isocyanate group, and a methoxy group attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Difluoro-2-isocyanato-5-methoxybenzene typically involves the reaction of 1,4-difluoro-2-nitro-5-methoxybenzene with phosgene or a similar reagent under controlled conditions. The reaction proceeds through the formation of an intermediate isocyanate compound, which is then purified to obtain the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as reaction monitoring, purification, and quality control to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
1,4-Difluoro-2-isocyanato-5-methoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines or alcohols to form ureas or carbamates.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used reagents for substitution reactions.
Oxidizing Agents: Hydrogen peroxide or other oxidizing agents can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or other reducing agents can be used for reduction reactions.
Major Products Formed
Ureas and Carbamates: Formed through substitution reactions with amines and alcohols.
Oxidized or Reduced Derivatives: Formed through oxidation or reduction reactions.
Scientific Research Applications
1,4-Difluoro-2-isocyanato-5-methoxybenzene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,4-Difluoro-2-isocyanato-5-methoxybenzene involves its interaction with specific molecular targets and pathways. The isocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity can lead to the modification of protein function and signaling pathways, which may underlie its biological effects .
Comparison with Similar Compounds
Similar Compounds
1,4-Difluoro-2-isocyanato-5-chlorobenzene: Similar structure but with a chlorine atom instead of a methoxy group.
1,4-Difluoro-2-isocyanato-5-nitrobenzene: Similar structure but with a nitro group instead of a methoxy group.
Uniqueness
1,4-Difluoro-2-isocyanato-5-methoxybenzene is unique due to the presence of both fluorine atoms and a methoxy group, which can influence its reactivity and interactions with other molecules. This combination of functional groups makes it a valuable compound for various applications in scientific research and industry .
Properties
IUPAC Name |
1,4-difluoro-2-isocyanato-5-methoxybenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2NO2/c1-13-8-3-5(9)7(11-4-12)2-6(8)10/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTPBHFHZVDVDSK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)F)N=C=O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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